![molecular formula C20H12BrF3N2OS B2956573 7-(4-bromophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207037-76-0](/img/structure/B2956573.png)
7-(4-bromophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Description
7-(4-bromophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound is a synthetic analog of natural compounds that have been found to possess biological activities. In
Scientific Research Applications
Antimicrobial Activity
Research has shown that thieno[3,2-d]pyrimidin-4(3H)-one derivatives, a group that includes 7-(4-bromophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one, have significant antimicrobial properties. These compounds have been synthesized and evaluated for their antibacterial and antifungal activities against various bacteria and fungi. For example, studies have found that certain derivatives exhibit potent activity against bacteria such as Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, and against fungi like Aspergillus niger, Aspergillus flavus, Fusarium oxisporium, and Trichoderma viride (Mittal, Sarode, & Vidyasagar, 2011); (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018); (Lahsasni et al., 2018).
Anti-inflammatory and Antitumor Activities
These compounds have also been found to have anti-inflammatory properties. Some thieno[3,2-d]pyrimidin-4(3H)-one derivatives demonstrate greater anti-inflammatory potency than standard drugs in certain studies. In addition, their antitumor activities have been explored, showing efficacy against various cancer cell lines. This indicates their potential use in cancer treatment or as a part of chemotherapy drug regimens (Hafez, Alsalamah, & El-Gazzar, 2017).
Synthesis and Characterization
The synthesis and characterization of thieno[3,2-d]pyrimidin-4(3H)-ones, including methods like base catalyzed reactions and aza-Wittig reactions, have been extensively studied. These studies are crucial for understanding how to efficiently produce these compounds and for determining their structural and chemical properties, which is essential for their application in pharmaceuticals and other scientific fields (Chen & Liu, 2019); (Dai, Chen, Liu, & Ding, 2011).
properties
IUPAC Name |
7-(4-bromophenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrF3N2OS/c21-15-6-4-13(5-7-15)16-10-28-18-17(16)25-11-26(19(18)27)9-12-2-1-3-14(8-12)20(22,23)24/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCAZTQTOCGMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-bromophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one |
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